

Application Note and Protocol: Time-Kill Assay for Omiganan Pentahydrochloride

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Compound of Interest

Compound Name: *Omiganan Pentahydrochloride*

Cat. No.: *B10858686*

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Introduction

Omiganan pentahydrochloride is a synthetic, broad-spectrum cationic antimicrobial peptide engineered as an analog of indolicidin.[1] It exhibits rapid microbicidal activity against a wide array of pathogens, including gram-positive and gram-negative bacteria, as well as fungi.[2] The primary mechanism of action for Omiganan involves the disruption of the bacterial cytoplasmic membrane, leading to rapid cell death.[2] This membrane-targeting action makes it a promising candidate for topical applications to prevent and treat localized infections, with a reduced likelihood of developing bacterial resistance.

The time-kill assay is a crucial in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This application note provides a detailed protocol for performing a time-kill assay with **Omiganan Pentahydrochloride**, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

The following table presents representative data from a time-kill assay of **Omiganan Pentahydrochloride** against *Staphylococcus aureus*. This data is illustrative of the expected rapid bactericidal activity of Omiganan.

Time (hours)	Growth Control (Log10 CFU/mL)	1x MIC (Log10 CFU/mL)	2x MIC (Log10 CFU/mL)	4x MIC (Log10 CFU/mL)
0	5.5	5.5	5.5	5.5
0.5	5.8	4.2	3.1	<2.0
2	6.5	3.1	<2.0	<2.0
4	7.2	<2.0	<2.0	<2.0
6	8.0	<2.0	<2.0	<2.0
24	9.1	<2.0	<2.0	<2.0

Note: This table presents illustrative data based on the known rapid bactericidal properties of Omiganan. Actual results may vary depending on the specific bacterial strain and experimental conditions.

Experimental Protocols

This section details the methodology for conducting a time-kill assay with **Omiganan Pentahydrochloride**.

Materials

- **Omiganan Pentahydrochloride**
- Test microorganism (e.g., *Staphylococcus aureus* ATCC 29213)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Tryptic Soy Agar (TSA) plates
- Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
- Sterile polypropylene tubes and microcentrifuge tubes
- Spectrophotometer

- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Micropipettes and sterile tips
- Vortex mixer
- Spiral plater or manual plating supplies

Procedure

1. Preparation of Inoculum:

- From a fresh 18-24 hour culture of the test microorganism on a TSA plate, select 3-5 isolated colonies.
- Inoculate the colonies into a tube containing 5 mL of CAMHB.
- Incubate the broth culture at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 2-6 hours, or until the turbidity reaches that of a 0.5 McFarland standard (approximately $1\text{-}2 \times 10^8$ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm.
- Dilute the adjusted inoculum in sterile CAMHB to achieve a starting concentration of approximately 5×10^5 CFU/mL in the final test volume.

2. Preparation of **Omiganan Pentahydrochloride** Concentrations:

- Prepare a stock solution of **Omiganan Pentahydrochloride** in a suitable solvent (e.g., sterile deionized water).
- Perform serial dilutions of the stock solution in CAMHB to achieve final concentrations equivalent to 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC) of Omiganan for the test organism. The MIC should be determined beforehand using a standardized broth microdilution method.

3. Time-Kill Assay:

- Set up a series of sterile polypropylene tubes for each concentration of Omiganan to be tested, plus a growth control tube (no antimicrobial).

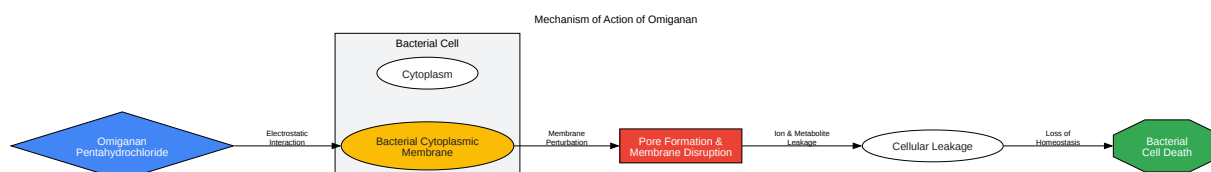
- Add the appropriate volume of the diluted Omiganan solution to each corresponding tube.
- Add the prepared bacterial inoculum to each tube to achieve the final desired starting concentration of $\sim 5 \times 10^5$ CFU/mL.
- The growth control tube should contain only the bacterial inoculum in CAMHB.
- Immediately after inoculation (time zero), and at subsequent time points (e.g., 0.5, 1, 2, 4, 6, and 24 hours), vortex each tube and remove an aliquot (e.g., 100 μ L).
- Perform ten-fold serial dilutions of the aliquot in sterile saline or PBS to neutralize the antimicrobial activity.
- Plate a specific volume (e.g., 100 μ L) of the appropriate dilutions onto TSA plates.
- Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 18-24 hours.

4. Data Analysis:

- Following incubation, count the number of colonies on the plates that have between 30 and 300 colonies.
- Calculate the concentration of viable bacteria (CFU/mL) for each time point and concentration.
- Plot the Log₁₀ CFU/mL versus time for each concentration of Omiganan and the growth control.
- Bactericidal activity is generally defined as a ≥ 3 -log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizations

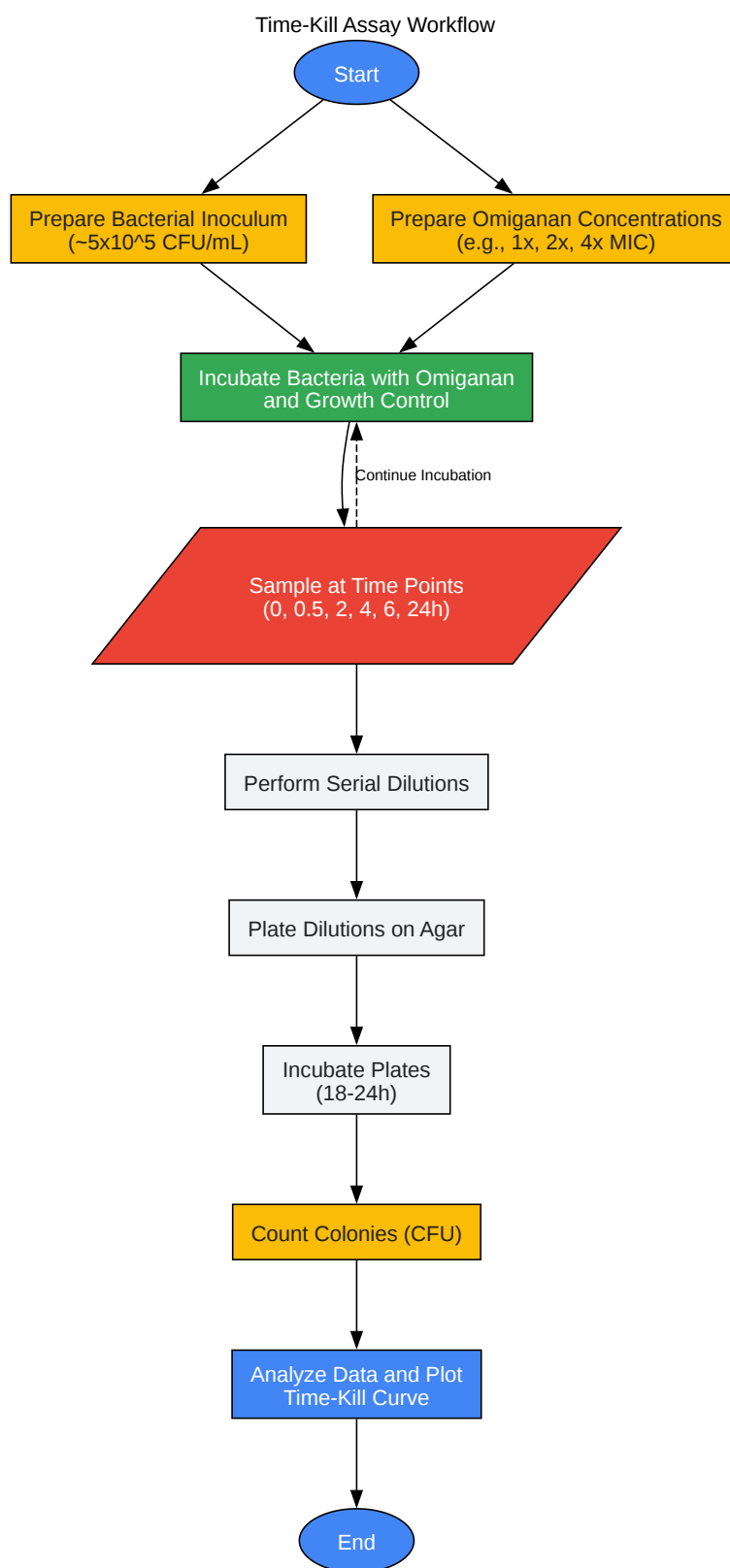
Mechanism of Action: Membrane Disruption



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Caption: Proposed mechanism of action for **Omiganan Pentahydrochloride**.

Experimental Workflow: Time-Kill Assay



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Caption: Workflow diagram for the time-kill assay protocol.

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